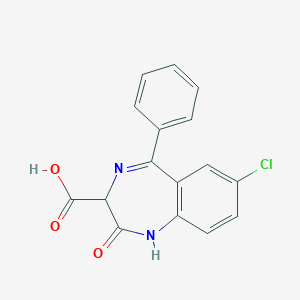
1H-1,4-Benzodiazepine-3-carboxylicacid, 7-chloro-2,3-dihydro-2-oxo-5-phenyl-, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used to treat anxiety disorders, partial seizures, and alcohol withdrawal symptoms . Upon administration, clorazepate is rapidly converted to its active metabolite, nordiazepam, which enhances the binding of gamma-aminobutyric acid (GABA) to the GABA type A receptor, promoting neuronal hyperpolarization .
Preparation Methods
Clorazepate can be synthesized starting from 2-amino-5-chlorobenzonitrile. The synthetic route involves the reaction of 2-amino-5-chlorobenzonitrile with phenylmagnesium bromide, transforming it into 2-amino-5-chlorbenzophenone imine . This intermediate is then further processed to obtain clorazepate. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Clorazepic acid undergoes various chemical reactions, including:
Oxidation: Clorazepate can be oxidized to form its active metabolite, nordiazepam.
Reduction: Reduction reactions are less common for clorazepate due to its stable benzodiazepine structure.
Substitution: Clorazepate can undergo substitution reactions, particularly at the chloro group, to form different derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Clorazepic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of benzodiazepines in various chemical reactions.
Biology: Clorazepate is used to investigate the role of GABA receptors in neuronal signaling and the effects of benzodiazepines on the central nervous system.
Medicine: It is extensively studied for its therapeutic effects in treating anxiety, seizures, and alcohol withdrawal.
Mechanism of Action
Clorazepic acid exerts its effects by enhancing the binding of gamma-aminobutyric acid (GABA) to the GABA type A receptor. This binding promotes the opening of chloride channels, leading to neuronal hyperpolarization and a decrease in neuronal excitability . The primary molecular target is the GABA type A receptor, and the pathway involved includes the modulation of chloride ion flow across the neuronal membrane .
Comparison with Similar Compounds
Clorazepic acid is unique among benzodiazepines due to its water solubility and long-lasting effects. Similar compounds include:
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties but shorter duration of action.
Lorazepam: A short-acting benzodiazepine commonly used for its sedative and anxiolytic effects.
Properties
CAS No. |
149128-44-9 |
|---|---|
Molecular Formula |
C16H11ClN2O3 |
Molecular Weight |
314.72 g/mol |
IUPAC Name |
7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O3/c17-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(16(21)22)15(20)18-12/h1-8,14H,(H,18,20)(H,21,22) |
InChI Key |
XDDJGVMJFWAHJX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O |
Color/Form |
FINE, LIGHT-YELLOW CRYSTALLINE POWDER; AQ SOLN ARE CLEAR, LIGHT-YELLOW |
Key on ui other cas no. |
23887-31-2 57109-90-7 |
physical_description |
Solid |
Pictograms |
Irritant; Health Hazard |
shelf_life |
AQ SOLN ARE UNSTABLE. /CLORAZEPATE DIPOTASSIUM SALT/ SENSITIVE TO EXPOSURE TO LIGHT, MOISTURE, & EXCESSIVE HEAT. /CLORAZEPATE DIPOTASSIUM/ |
solubility |
Very soluble 2.48e-02 g/L |
Synonyms |
4306-CB Chlorazepate Clorazepate Clorazepate Dipotassium Clorazepate Monopotassium Clorazepic Acid Dipotassium Chlorazepate Tranxene Tranxilium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















